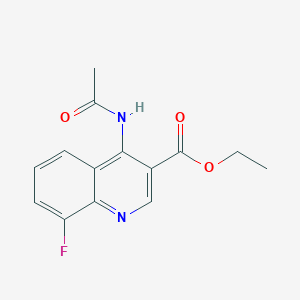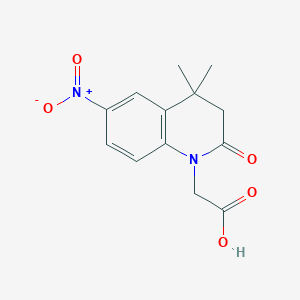![molecular formula C15H22O3Si B11848669 2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 87505-92-8](/img/structure/B11848669.png)
2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone is an organic compound that belongs to the class of cyclobutanones. It is characterized by the presence of a cyclobutanone ring substituted with a methoxy(phenyl)methyl group and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methoxy(phenyl)methyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with trimethylsilyl chloride to obtain the final product. The reaction conditions typically involve:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The methoxy(phenyl)methyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutanones.
Applications De Recherche Scientifique
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxy(phenyl)methyl)cyclobutanone: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
2-((Trimethylsilyl)oxy)cyclobutanone: Lacks the methoxy(phenyl)methyl group, leading to distinct chemical behavior.
Cyclobutanone: The parent compound without any substituents, exhibiting different reactivity.
Uniqueness
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone is unique due to the presence of both methoxy(phenyl)methyl and trimethylsilyl groups These substituents impart specific reactivity and properties to the compound, making it valuable in various synthetic and research applications
Propriétés
Numéro CAS |
87505-92-8 |
|---|---|
Formule moléculaire |
C15H22O3Si |
Poids moléculaire |
278.42 g/mol |
Nom IUPAC |
2-[methoxy(phenyl)methyl]-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C15H22O3Si/c1-17-14(12-8-6-5-7-9-12)15(11-10-13(15)16)18-19(2,3)4/h5-9,14H,10-11H2,1-4H3 |
Clé InChI |
UECQJMMDAXSUEV-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC=C1)C2(CCC2=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


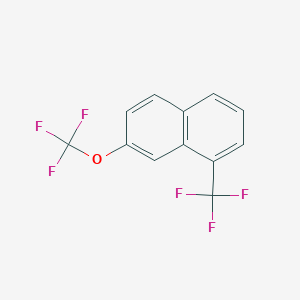

![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)
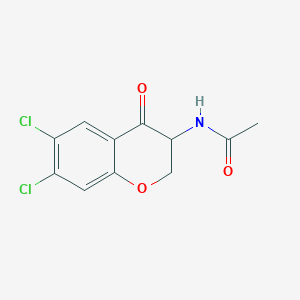
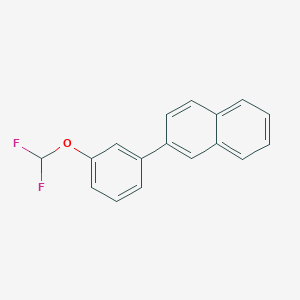
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)

![(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11848645.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
